![molecular formula C14H9Cl3O2 B5775327 4-chlorobenzyl 2,4-dichlorobenzoate](/img/structure/B5775327.png)
4-chlorobenzyl 2,4-dichlorobenzoate
Overview
Description
4-chlorobenzyl 2,4-dichlorobenzoate, also known as CDB, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in most organic solvents. CDB is commonly used as a reagent in organic synthesis and has shown potential in various biological applications.
Scientific Research Applications
Metabolic Pathways and Biodegradation
4-Chlorobenzyl 2,4-dichlorobenzoate is involved in various metabolic pathways. A study by van den Tweel et al. (1987) demonstrated the reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate, a key process in aerobic organisms. This reductive process is essential for understanding the metabolic pathways of chlorinated compounds in the environment.
Analytical Chemistry and Extraction Techniques
The extraction of chlorobenzoic acids, including 4-chlorobenzyl 2,4-dichlorobenzoate, is crucial in analytical chemistry. Niftaliev et al. (2004) developed a procedure for the selective determination of chlorobenzoic acids, optimizing extraction conditions using hydrophilic solvents. This is significant for the accurate analysis of such compounds in various samples (Niftaliev et al., 2004).
Photodegradation Studies
The photodecomposition of chlorobenzoic acids, including 4-chlorobenzyl 2,4-dichlorobenzoate, is another area of interest. Crosby and Leitis (1969) showed that ultraviolet irradiation leads to the replacement of chlorine by hydroxyl and hydrogen, producing hydroxybenzoic acids. This process is relevant for understanding the environmental fate of these compounds (Crosby & Leitis, 1969).
Synthesis and Environmental Protection
The synthesis of 2,4-dichlorobenzoic acid from 2,4-dichlorotoluene, as researched by Yu You-zu (2001), is significant in the context of environmental protection. The method discussed avoids the use of harmful solvents, highlighting the importance of sustainable practices in chemical synthesis (Yu You-zu, 2001).
Biodegradation in Sewage
The degradation of chlorobenzoates in sewage, including 4-chlorobenzyl 2,4-dichlorobenzoate, was investigated by DiGeronimo et al. (1979). Understanding the microbial populations responsible for this biodegradation is crucial for wastewater treatment and environmental bioremediation (DiGeronimo et al., 1979).
Industrial Application and Human Biomonitoring
In industrial applications, such as the silicone industry, the decomposition products of bis(2,4-dichlorobenzoyl)peroxide, including 2,4-dichlorobenzoic acid, have been studied by Schettgen et al. (2022). Their research on human biomonitoring in workers exposed to these products is vital for occupational health and safety (Schettgen et al., 2022).
properties
IUPAC Name |
(4-chlorophenyl)methyl 2,4-dichlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c15-10-3-1-9(2-4-10)8-19-14(18)12-6-5-11(16)7-13(12)17/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKPNOSIGMMLST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzyl 2,4-dichlorobenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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